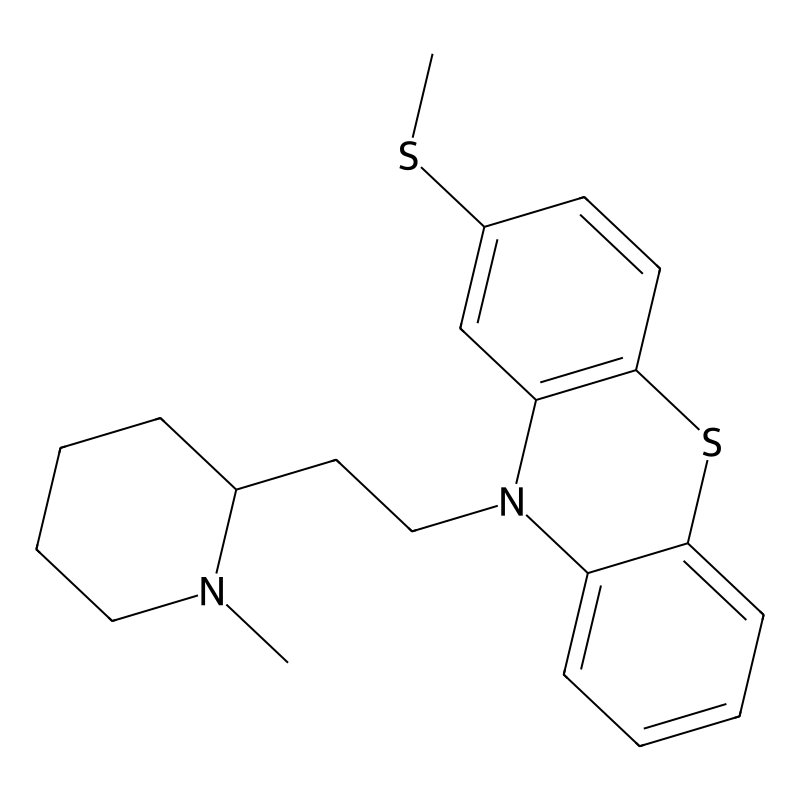

Thioridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in acetone

In water, log units of molar solubility, mole/L = -5.82 (0.560 mg/L)

8.55e-04 g/L

Synonyms

Canonical SMILES

thioridazine pharmacokinetics CYP2D6 CYP3A4 metabolism

Primary Metabolic Pathways and Involved Enzymes

Thioridazine undergoes complex hepatic metabolism, primarily through sulfoxidation and N-demethylation, catalyzed by specific CYP450 isoforms [1] [2] [3].

Figure 1: The core metabolic pathways of this compound and the primary CYP450 enzymes responsible for each transformation.

- CYP2D6-Mediated Sulfoxidation: CYP2D6 is the principal enzyme for mono-2-sulfoxidation (forming mesoridazine) and di-2-sulfoxidation (forming sulforidazine) [1]. These metabolites are more potent dopamine D2 receptor antagonists than the parent drug and contribute significantly to both therapeutic and toxic effects [4] [3].

- CYP3A4 and CYP1A2-Mediated Pathways: CYP3A4 is primarily responsible for N-demethylation, while both CYP3A4 and CYP1A2 contribute to 5-sulfoxidation [1]. CYP1A2 and CYP3A4 also play a role in the 7-hydroxylation of this compound, a pathway linked to the formation of reactive electrophilic iminoquinone species that may be associated with idiosyncratic hepatotoxicity [2].

Key Pharmacokinetic Parameters

The table below summarizes critical quantitative data for this compound and its major metabolites.

| Parameter | Value for this compound | Metabolite-Specific Data | Notes & Clinical Significance |

|---|---|---|---|

| Elimination Half-Life | 21–24 hours [5]; Biphasic: 5 hrs (early), 26 hrs (late) [6] | Mesoridazine and Sulforidazine are active [4] | The biphasic half-life suggests complex distribution and elimination. Active metabolites prolong pharmacologic action. |

| Protein Binding | Extensive (>99%) [7] | Information limited | High protein binding (99.5%) leads to a very low free fraction; drug interactions can displace bound drug [7]. |

| Bioavailability | Incomplete [5] | Not fully characterized | Subject to significant first-pass metabolism [2]. |

| Key PK/PD Target (for antimicrobial effect) | N/A | N/A | fAUC/MIC = 50.53 for maximal kill of M. tuberculosis in a pre-clinical HFS model [7]. |

| Metabolite Potency | N/A | Mesoridazine and Sulforidazine are more potent than this compound at D2 receptor [4] [3] | Contributes to overall efficacy and toxicity. The sulforidazine/mesoridazine ratio may be a specific marker for CYP2D6 activity [1]. |

Experimental Protocols for Metabolic Studies

Metabolic Identification using Human Liver Microsomes and Recombinant P450s [1] [2]

This protocol identifies the specific P450 enzymes involved in each metabolic pathway.

- Materials: this compound, pooled Human Liver Microsomes (HLM), cDNA-expressed recombinant P450 Supersomes (e.g., CYP1A2, 2C19, 2D6, 3A4), NADPH, inhibitors (e.g., quinidine for CYP2D6).

- Incubation Conditions: Incubate this compound (e.g., 50 µM) with HLM or individual P450 Supersomes in a phosphate buffer with NADPH. Perform negative controls without NADPH. For inhibition studies, pre-incubate with a selective inhibitor.

- Analysis: Use LC-MS/MS to detect and quantify metabolites. Identify metabolites based on mass transitions and compare their formation rates across different P450 systems and under inhibition.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Hollow Fiber System [7]

This system models the dynamic relationship between drug exposure and bacterial kill rates over time.

- System Setup: Use the Hollow Fiber System Model of Tuberculosis (HFS-TB) to culture M. tuberculosis.

- Dosing: Expose the system to various regimens of this compound to simulate human PK profiles.

- Sampling & Analysis: Frequently sample from the system to measure drug concentrations and bacterial burden (CFU counts). Fit the PK data to a model and link different PD indices (AUC/MIC, Cmax/MIC, %TMIC) to the bactericidal effect using non-linear regression.

- Key Finding: The PDI linked to efficacy can "wobble," changing from Cmax/MIC in the first week to AUC/MIC by the fourth week of therapy [7].

Clinical and Drug Development Implications

The pharmacokinetic profile of this compound has major implications for its clinical use and development.

- Pharmacogenomics: Approximately 7% of the population are CYP2D6 poor metabolizers, leading to higher plasma levels of the parent this compound and a significantly increased risk of serious cardiotoxicity (QT prolongation, torsades de pointes) [4]. The FDA label contraindicates use in these patients [4].

- Drug-Drug Interactions (DDIs): Coadministration with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) is contraindicated due to the risk of toxic accumulation [4] [8]. Inhibitors of CYP3A4 (e.g., ketoconazole) can also alter metabolism [9]. This compound itself can inhibit CYP2D6, potentially affecting co-medications [5].

- Safety Profile: The formation of active metabolites and the potential for CYP-mediated bioactivation to reactive intermediates contribute to its risks, including QTc prolongation (linked to hERG channel blockade) and rare idiosyncratic hepatotoxicity [4] [8] [2]. These risks led to the withdrawal of the branded product [4] [8].

- Repurposing for Tuberculosis: Research shows this compound is active against drug-resistant TB [7]. However, the exposure required for monotherapy (fAUC/MIC of 50.53) exceeds lethal human serum concentrations (2-8 mg/L) [7]. Future development therefore focuses on synthesizing less toxic congeners that retain efficacy while minimizing hERG activity and metabolic activation [7].

References

- 1. Characterization of human cytochrome p450 enzymes ... [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic activation of the phenothiazine antipsychotics ... [sciencedirect.com]

- 3. Molecular dynamics and density functional studies on the ... [sciencedirect.com]

- 4. This compound Therapy and CYP2D6 Genotypes - NCBI - NIH [ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

- 6. Plasma levels and half lives of this compound and some of its ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Pharmacokinetic-Pharmacodynamic Parameters ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 9. Long List of Inhibitors and Inducers of CYP3A4 and CYP2D6 [liferaftgroup.org]

thioridazine metabolite mesoridazine sulforidazine activity

Metabolic Pathway and Pharmacokinetics

Thioridazine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 [1] [2]. The primary metabolic pathway involves oxidation, leading to the sequential formation of its active metabolites.

Figure 1: Primary metabolic pathway of this compound via CYP2D6.

- Metabolic Sequence: this compound is first oxidized to form mesoridazine (this compound-2-sulfoxide), which is then further oxidized to sulforidazine (this compound-2-sulfone) [3] [1] [2].

- Genetic Polymorphism: Genetic variations in CYP2D6 can lead to higher plasma concentrations of this compound, increasing the risk of toxicity such as QTc prolongation [1].

- Brain Concentration: Despite typically lower plasma concentrations, this compound reaches up to five times higher concentration in brain tissue than its metabolites during chronic treatment [4].

Receptor Binding and Functional Potency

Mesoridazine and sulforidazine demonstrate significantly greater potency than the parent compound at key central nervous system receptors.

Table 1: Receptor Binding Affinity (Ki in nM) of this compound and its Metabolites [2]

| Biologic Protein | This compound (Ki nM) | Mesoridazine (Ki nM) | Sulforidazine (Ki nM) | Primary Functional Role |

|---|---|---|---|---|

| D2 Receptor | 0.4 | 4.3 | 0.25 | Antipsychotic efficacy, EPS liability |

| 5-HT2A Receptor | 27.67 | 4.76 (HB) | No Data | Potential modulation of EPS & efficacy |

| M1 Receptor | 12.8 | 10 | No Data | Anticholinergic side effects |

| α1A Receptor | 3.15 | 2 (HB) | No Data | Orthostatic hypotension |

| H1 Receptor | 16.5 | 1.81 (HB) | No Data | Sedation |

| hERG Channel | 191 | No Data | No Data | QTc prolongation, cardiotoxicity |

Note: HB = Human brain receptor. Lower Ki value indicates higher binding affinity.

Table 2: Functional Potency in Experimental Models

| Experimental Measure | This compound | Mesoridazine | Sulforidazine | Reference |

|---|---|---|---|---|

| IC50 for DA Autoreceptor Blockade (vs. apomorphine) | 130 nM | 14.4 nM | 6.1 nM | [3] |

| Anticholinergic Potency (Functional assay) | Inactive | Inactive | Inactive | [5] |

- Dopamine Receptor Potency: Mesoridazine and sulforidazine are 5 to 20 times more potent than this compound in blocking striatal dopamine autoreceptors [3]. This suggests that a major part of this compound's pharmacological effects may be mediated by its metabolites [3].

- Receptor Profile and Clinical Effects: this compound and its metabolites are broad-spectrum receptor antagonists. While they bind to muscarinic receptors in vitro, they show no functional anticholinergic activity in a striatal acetylcholine release model [5].

Key Experimental Models and Protocols

The primary data on these compounds were derived from specific, reproducible experimental models.

1. Electrically Evoked Dopamine Release from Striatal Slices

- Preparation: Rabbit striatal slices are perfused with a physiological buffer [3].

- Stimulation: Tissue is electrically stimulated at a low frequency (e.g., 0.3 Hz) to evoke dopamine release [3].

- Measurement: The released dopamine in the perfusate is quantified. The effect of a drug is measured as the change in this evoked overflow. Autoreceptor blockade is assessed by the test drug's ability to antagonize the inhibition of release caused by a known agonist like apomorphine [3].

- Application: This model directly tests a compound's functional potency at pre-synaptic dopamine autoreceptors that modulate neurotransmitter release [3].

2. Radioreceptor Assay (RRA) for Clinical Monitoring

- Principle: This method estimates the total "neuroleptic activity" in a patient's plasma by measuring its ability to inhibit the binding of a radiolabeled ligand (like spiperone) to dopamine receptors in a prepared rat striatal membrane [6].

- Workflow:

Figure 2: Workflow for Radioreceptor Assay (RRA) to measure neuroleptic activity.

- Utility: The RRA provides a functional measure of the combined effect of this compound and all its active metabolites, which correlates well with the weighted sum of their concentrations measured by HPLC [6].

Clinical Implications and Correlations

- Clinical Activity: All three compounds are clinically active, and mesoridazine was itself marketed as an antipsychotic [7] [1].

- Dose Proportionality & Nonlinearity: AUC and Cmax for this compound, mesoridazine, and sulforidazine are dose-proportional after single oral doses. However, apparent clearance decreases at higher doses, suggesting nonlinear elimination kinetics that could increase the risk of accumulation [8].

- Therapeutic Monitoring: Plasma concentrations of the active components show a modest correlation with side effects but a poor correlation with therapeutic improvement [6].

Conclusion

Mesoridazine and sulforidazine are not merely metabolites but pivotal contributors to the overall pharmacological profile of this compound therapy. Their enhanced potency at dopamine receptors and unique receptor binding profile underscore the importance of considering active metabolites in drug development and safety profiling.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. Greater potency of mesoridazine and sulforidazine ... [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration and distribution of this compound and metabolites ... [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative anticholinergic properties of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. A fixed dose study of the plasma concentration and clinical ... [link.springer.com]

- 7. Third generation antipsychotic drugs: partial agonism or ... [pmc.ncbi.nlm.nih.gov]

- 8. Single dose kinetics of this compound and its two ... [pubmed.ncbi.nlm.nih.gov]

thioridazine pharmacodynamics muscarinic cholinergic receptor blockade

Thioridazine's Receptor Binding Profile and Effects

| Receptor Target | Action of this compound | Primary Clinical/Adverse Effect Correlations |

|---|---|---|

| D2 Dopamine Receptor | Antagonist [1] [2] | Reduction of positive schizophrenia symptoms (e.g., hallucinations, delusions) [2]. |

| Muscarinic M1 Receptor | Antagonist (Anticholinergic activity) [2] [3] | Reduced extrapyramidal symptoms (EPS) [2] [3]. Dry mouth, constipation, blurred vision, urinary retention [2] [3]. | | 5-HT2 Serotonin Receptor | Antagonist [3] | Contribution to antipsychotic efficacy [3]. | | Alpha-1 Adrenergic Receptor | Antagonist [1] [2] | Orthostatic hypotension, sedation [2]. | | H1 Histamine Receptor | Antagonist [2] | Sedation [2]. | | hERG Potassium Channel | Inhibitor [1] [2] | QTc prolongation, risk of cardiac arrhythmias (e.g., Torsades de Pointes) [1] [2]. |

Quantitative Receptor Affinity and Experimental Analysis

For drug development professionals, understanding the quantitative binding affinities and experimental methodologies is crucial. This compound's action is not limited to a single receptor, and its metabolic products also contribute to its overall pharmacological profile.

Receptor Binding Affinity Data

While the search results do not provide Ki values for this compound specifically, they confirm its activity across multiple targets [1] [2]. Its major metabolites, mesoridazine (2-sulphoxide) and sulphoridazine (2-sulphone), are known to be more potent than the parent compound at blocking dopaminergic D2 and noradrenergic α1 receptors [4]. The metabolite This compound 5-sulphoxide, while not active at dopamine or norepinephrine receptors, is implicated in the drug's cardiotoxicity [4].

Experimental Protocols for Muscarinic Receptor Analysis

Research into receptor binding, including for drugs like this compound, relies on standardized pharmacological assays. The following workflow outlines the general process for determining a drug's affinity for muscarinic receptor subtypes, based on methodologies described in the search results [5] [6].

Key experimental details include:

- Core Assay: The radioreceptor assay using

[N-methyl-3H]scopolamine chloride ([3H]NMS)is a standard method for quantifying a drug's affinity for muscarinic receptors [5]. The drug competes with the radioactive ligand for binding sites. - Data Sources: Public pharmacological databases like the IUPHAR/BPS Guide to PHARMACOLOGY and the Psychoactive Drug Screening Program (PDSP) Ki Database are central resources for curated binding data (Ki, IC50) [6].

- Functional Correlates: To link receptor binding to physiological effect, an organ-bath procedure on isolated rat bladder or other smooth muscle strips can measure the drug's inhibitory effect on carbachol-induced contraction [5].

Pharmacokinetics, Metabolism, and Clinical Implications

This compound's clinical use is heavily influenced by its pharmacokinetics and metabolic profile.

- Metabolism and Interactions: this compound is primarily metabolized by the hepatic enzyme CYP2D6 [2] [4]. Concomitant use with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) can significantly elevate plasma levels of this compound and its metabolites, increasing the risk of toxicity, particularly cardiotoxicity [2] [4].

- Clinical Significance of Muscarinic Blockade: The anticholinergic action is a double-edged sword. It is therapeutically beneficial in reducing the risk of extrapyramidal symptoms (EPS) like tremors and rigidity, which are common with high-potency typical antipsychotics [2]. However, it also contributes to anticholinergic adverse effects such as dry mouth, constipation, and blurred vision [2] [3]. Central muscarinic blockade can also impair cognitive function and learning [7].

Safety Profile and Current Status

A major reason for this compound's decline in use is its concerning safety profile.

- Cardiotoxicity: this compound is a potent inhibitor of the hERG potassium channel, leading to dose-dependent QTc prolongation and a significant risk of life-threatening ventricular arrhythmias like Torsades de Pointes [1] [2]. This risk led to its withdrawal from many markets in 2005 [1].

- Other Unique Risks: this compound is associated with pigmentary retinopathy at higher doses, a unique adverse effect not shared by most other antipsychotics [2].

Due to these serious risks, this compound's use is now largely restricted to refractory schizophrenia that has not responded to safer, newer antipsychotic agents [2].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Pharmacokinetics and metabolism of this compound during co ... [pmc.ncbi.nlm.nih.gov]

- 5. Additive effects of mirabegron on muscarinic receptor ... [sciencedirect.com]

- 6. A Universal Pharmacological-Based List of Drugs with ... [mdpi.com]

- 7. Effect of muscarinic blockade on the speed of attention ... [link.springer.com]

thioridazine sigma receptor interactions synaptic plasticity

Thioridazine's Receptor Interactions and Mechanisms

This compound is a typical antipsychotic with a complex polypharmacology. The table below summarizes its key molecular targets and the functional consequences of these interactions.

| Molecular Target | Interaction Type | Functional Consequence | Therapeutic/Adverse Implication |

|---|---|---|---|

| Dopamine D2 Receptor | Potent antagonism [1] | Reduces positive symptoms of schizophrenia; can cause extrapyramidal side effects (EPS) [1] | Antipsychotic efficacy [1] [2] |

| Sigma-1 Receptor (S1R) | Antagonist (proposed) [1] [3] | Modulates NMDA, dopamine receptors; impacts synaptic plasticity & neuroprotection; induces autosis (cell death) in cancer [1] | Investigational for cancer [1]; potential neuroprotection [3] |

| Muscarinic Cholinergic Receptors | Potent antagonism [1] | Reduces risk of EPS; causes anticholinergic side effects (e.g., dry mouth, constipation) [1] | Lower incidence of movement disorders [1] [2] |

| Serotonin 5-HT2 Receptors | Potent antagonism [1] | Contributes to sedative properties [1] | Sedation [1] |

| Alpha-1 Adrenergic Receptors | Potent antagonism [1] | Causes orthostatic hypotension [1] [2] | Cardiovascular side effects [1] |

| hERG Potassium Channel | Blockage [2] | Prolongs QTc interval, increasing risk of torsades de pointes and sudden cardiac death [1] [2] | Major safety concern limiting use [1] [2] |

Experimental Evidence and Protocols

Research into this compound's effects on sigma receptors and synaptic plasticity employs various experimental models. Key findings and the methodologies used to obtain them are detailed below.

| Experimental Focus | Key Finding | Experimental Model & Protocol |

|---|---|---|

| Anti-Cancer Effects via S1R | This compound induces "autosis," a novel cell death mechanism mediated by the Na+/K+ ATPase pump, and inhibits cancer via sigma receptor interactions [1]. | In vitro cancer cell studies. Protocol: Cell viability assessed via MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Cells seeded in 96-well plates, treated with this compound, and absorbance measured to determine viable cell number [4]. |

| Synaptic Plasticity via Arc Protein | Binds directly to the N-lobe of the synaptic protein Arc, a region involved in AMPA receptor trafficking, suggesting a role in modulating synaptic strength and plasticity [1]. | Biochemical and structural biology techniques to characterize direct binding to the Arc protein, suggesting pharmacological manipulation of synaptic function [1]. |

| Inhibition of Breast Cancer Stem Cells (CSCs) | Selectively targets the self-renewal of basal-like breast CSCs at low doses (1-2 µM), an effect not seen in other breast cancer subtypes [5]. | In vitro tumorsphere formation assay. Protocol: Breast cancer cell lines cultured in low-attachment plates with serum-free media conducive for stem cell growth. Treated once with this compound (1-5 µM). Number of tumorspheres (clusters >50 µm) counted after 7 days to quantify self-renewal capacity [5]. |

| S1R Structural Modeling | S1R may exist in "dynamic monomer" (DM) and "anchored monomer" (AM) conformations. Agonists promote deoligomerization (DM state), while antagonists promote oligomeric state (AM state) [3]. | Computational structural modeling based on crystal structures of human S1R. Models analyzed for interaction with ligands and cholesterol, and for conformational changes [3]. |

Signaling Pathways and Experimental Workflows

The experimental workflow for investigating this compound's anti-cancer effects, particularly in combination with carboplatin, involves a multi-step process from in vitro analysis to in vivo validation.

Experimental workflow for evaluating this compound's anti-cancer effects in combination with carboplatin (CBP) [4].

This compound's synergistic effect with carboplatin in triple-negative breast cancer involves the inhibition of a key cell survival pathway and the activation of cellular stress mechanisms.

Proposed signaling pathways for this compound's synergistic anti-cancer effect with carboplatin [4].

Future Research Directions and Clinical Implications

- Drug Repurposing: The most promising future direction is repurposing this compound for cancer therapy, particularly for triple-negative breast cancer, based on its ability to target cancer stem cells and synergize with existing chemotherapeutics [4] [5]. Its anti-inflammatory and antimicrobial properties also warrant further investigation [1].

- Safety and Design: The severe cardiac (QTc prolongation) and retinal toxicity (pigmentary retinopathy) significantly limit its clinical use [1] [2]. Future work must focus on developing novel analogs or derivatives that retain the beneficial sigma receptor/S1R interactions and anti-CSC activity while minimizing these dangerous off-target effects.

- Mechanistic Insights: The discovery of this compound's binding to the Arc protein opens a new frontier for directly modulating synaptic plasticity, which could have implications for understanding and treating neurodegenerative and neuropsychiatric disorders [1].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Structure-Based Modeling of Sigma 1 Receptor ... [mdpi.com]

- 4. This compound combined with carboplatin results in ... [pmc.ncbi.nlm.nih.gov]

- 5. Selective Effects of this compound on Self-Renewal of Basal- ... [nature.com]

thioridazine phenothiazine antipsychotic historical development

Historical Development and Clinical Profile

Thioridazine was first synthesized in 1958 and became a widely used antipsychotic [1]. Its development was part of the "psychopharmacological revolution" that began with the discovery of chlorpromazine, the first phenothiazine antipsychotic [2] [3]. The phenothiazines were the first class of drugs to demonstrate the feasibility of using pharmacological agents to treat serious mental illnesses, marking the beginning of biological psychiatry [2].

The table below summarizes the key aspects of this compound's clinical profile:

| Aspect | Description |

|---|---|

| Drug Class | First-generation (typical) antipsychotic; Piperidine phenothiazine [4] [5] [1]. |

| Primary Historical Indication | Schizophrenia and other mental/emotional disorders [4] [1]. |

| Key Mechanism of Action | Antagonism of dopamine D2 receptors in the central nervous system [4] [6]. |

| Receptor Binding Profile | Broad antagonism: Dopamine D2 (primary), serotonin 5-HT2, muscarinic cholinergic, α1-adrenergic, and histamine H1 receptors [4] [1]. |

| Notable Characteristics | Lower propensity for extrapyramidal side effects (EPS) but higher risk of anticholinergic effects, sedation, and orthostatic hypotension compared to some other typical antipsychotics [4] [5] [7]. |

Efficacy and Safety: A Risk-Benefit Analysis

The clinical use of this compound has been defined by a trade-off between its neurological safety profile and its unique severe adverse effects.

- Efficacy and Extrapyramidal Symptoms: Randomized controlled trials have found that this compound is as effective as other typical antipsychotics for managing schizophrenia [5] [7]. A key perceived benefit was its lower incidence of extrapyramidal symptoms (EPS), such as tremors and parkinsonism, attributed to its potent anticholinergic properties [4] [5] [7].

- Significant Safety Concerns: Despite the lower EPS risk, this compound has a serious adverse effect profile that led to severe restrictions on its use.

- Cardiotoxicity: this compound produces a dose-dependent prolongation of the QTc interval on an electrocardiogram (ECG), significantly increasing the risk of potentially fatal ventricular arrhythmias like torsades de pointes and sudden cardiac death [4] [5] [1]. This was the primary reason for its market withdrawal in many countries [1].

- Ocular Toxicity: High doses (particularly >800 mg/day) are associated with pigmentary retinopathy, which can lead to blurred vision, impaired night vision, and permanent blindness [4] [5].

- Other Adverse Effects: Significant sedation, orthostatic hypotension, weight gain, and sexual dysfunction [4].

Quantitative Receptor Binding Profile

This compound's clinical effects and side effects are directly explained by its intricate binding affinity to a wide range of neuronal receptors. The following table provides key affinity data (Ki in nM), where a lower number indicates a stronger binding potency [1].

| Receptor | Binding Affinity (Ki, nM) | Clinical Correlation |

|---|---|---|

| Dopamine D2 | 0.4 - 1.5 | Primary target for antipsychotic efficacy [4] [1]. |

| Serotonin 5-HT2A | 27.67 | May contribute to effects on mood and perception; low 5-HT2A/D2 ratio is associated with typical antipsychotic profile [1]. |

| Muscarinic M1 | 12.8 | Underlies low extrapyramidal side effects (EPS) but causes anticholinergic side effects (e.g., dry mouth, constipation) [4] [1]. |

| Alpha-1 Adrenergic | 2.4 - 3.15 | Mediates orthostatic hypotension (a sharp drop in blood pressure upon standing) [4] [1]. |

| Histamine H1 | 16.5 | Responsible for sedative effects [4] [1]. |

| hERG Channel | 191 | Directly linked to QTc prolongation and cardiotoxicity [1]. |

Molecular Mechanisms and Signaling Pathways

Beyond receptor blockade, this compound exerts complex effects on intracellular signaling, which are areas of active investigation for understanding its full pharmacological impact [6] [8] [9].

This compound's Intracellular Signaling Pathways: This diagram illustrates the two primary downstream signaling cascades activated when this compound blocks the dopamine D2 receptor: the cAMP-PKA pathway and the β-arrestin/AKT/GSK-3 pathway [6] [9].

Future Directions: Drug Repurposing

Due to its serious safety profile, this compound is no longer a first-line treatment for schizophrenia. However, research into its novel mechanisms has opened avenues for potential repurposing [4].

- Antimicrobial Applications: this compound has demonstrated activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant tuberculosis (XDR-TB). A proposed mechanism is the inhibition of bacterial efflux pumps, making resistant bacteria susceptible to antibiotics again [4] [1].

- Anticancer Properties: It has been shown to induce a novel form of cell death called "autosis" by inhibiting the Na+/K+ ATPase pump. Its interaction with sigma receptors also suggests potential for inhibiting cancer cell growth [4].

- Anti-inflammatory Effects: Recent research identifies this compound as a selective inhibitor of IKKβ, a key kinase in the NF-κB pathway, which could modulate inflammatory cytokine production [4].

Conclusion and Research Considerations

This compound's history serves as a powerful case study in drug development, emphasizing the necessity of comprehensive safety profiling alongside efficacy studies. For researchers today, its value lies not in clinical use but as a chemical and pharmacological tool for discovering new biological mechanisms and therapeutic applications.

Its story underscores a modern research paradigm: a drug withdrawn for safety reasons in its original indication can still offer immense scientific value, driving discoveries in antimicrobial resistance, oncology, and immunology.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Phenothiazine: the seven lives of pharmacology's first lead ... [sciencedirect.com]

- 3. Antipsychotic Drug Development: From Historical Evidence ... [frontiersin.org]

- 4. sciencedirect.com/topics/neuroscience/ this compound [sciencedirect.com]

- 5. This compound for schizophrenia - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of antipsychotics – their influence on ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound for schizophrenia [pubmed.ncbi.nlm.nih.gov]

- 8. Antipsychotic drug actions on gene modulation and ... [sciencedirect.com]

- 9. Unlocking the molecular mechanisms of antipsychotics [smw.ch]

thioridazine neuropharmacological effects neural circuit modulation

Neuropharmacological Mechanisms & Circuit Modulation

Thioridazine is a first-generation typical antipsychotic whose primary mechanism involves antagonism of central dopamine receptors, particularly the D2 subtype [1] [2]. However, its broader receptor profile is key to understanding its effects on neural circuits.

The table below summarizes its key molecular targets and subsequent neural circuit effects:

| Molecular Target | Primary Effect | Impact on Neural Circuits & Physiology |

|---|---|---|

| Dopamine D2 Receptor [1] [2] | Antagonism | Reduces mesolimbic dopamine pathway activity (ameliorates positive psychosis symptoms); can lead to nigrostriatal pathway disruption (EPS) [1]. |

| Muscarinic M1 Receptor [1] | Antagonism | Contributes to anticholinergic effects (e.g., dry mouth, constipation). |

| Alpha-1A Adrenergic Receptor [1] | Antagonism | Causes orthostatic hypotension. |

| Histamine H1 Receptor [1] | Antagonism | Mediates sedative effects. |

| hERG Potassium Channel [1] | Inhibition | Prolongs cardiac action potential, leading to QTc interval prolongation and risk of torsades de pointes. |

| Calcium Channels [2] | Inhibition | May contribute to its cardiac effects and investigated for role in anticancer activity [2]. |

This compound's interaction with these diverse targets results in a complex interplay across neural systems. Its low potency for D2 receptors relative to other typical antipsychotics means a higher dose is needed, leading to more significant off-target binding at muscarinic and adrenergic receptors, which explains its pronounced sedative and hypotensive effects compared to high-potency drugs like haloperidol [1].

Emerging research also implicates modulation of microglial activity in its effects. As the resident immune cells of the CNS, reactive microglia contribute to neuroinflammation in schizophrenia. Antipsychotics, including this compound, may exert part of their therapeutic effect by suppressing this microglial activation, thereby reducing neuroinflammation and its negative impact on neuronal networks [3].

Signaling Pathways in Disease Treatment

Research into drug repurposing has uncovered that this compound modulates several key intracellular signaling pathways, particularly in cancer cells. The diagram below integrates these pathways into a unified view of its antitumor mechanisms.

This integrated mechanism shows how this compound induces multiple cellular stress signals converging on apoptosis and immunogenic cell death. Key pathway interactions include:

- ER Stress and Secretory Autophagy: In colorectal cancer cells, this compound induces ER stress, activating the eIF2α/ATF4/CHOP axis. This promotes the accumulation of secretory autophagosomes, driving the release of Damage-Associated Molecular Patterns (DAMPs) like calreticulin and ATP, which are hallmarks of ICD [4].

- Metabolic and Survival Pathway Inhibition: In acute lymphoblastic leukemia cells, this compound impacts the AMPK/PI3K/AKT/mTOR and MAPK/ERK pathways [5]. Inhibiting these critical survival and proliferation signals contributes to caspase-mediated apoptosis.

- Autophagy's Dual Role: Autophagy induced by this compound can be a double-edged sword. Initially, it may serve as a pro-survival response, but sustained activation promotes cell death. Combining this compound with autophagy inhibitors like chloroquine synergistically enhances its cytotoxic effect in leukemia cells [5].

Experimental Protocols for Key Findings

For researchers aiming to validate or explore these mechanisms, the following summaries detail key methodologies from the literature.

Protocol: Evaluating Antitumor Efficacy & ICD in Vitro

This protocol is adapted from studies on colorectal cancer (CRC) cells [4].

| Parameter | Details | | :--- | :--- | | Objective | To assess this compound's ability to induce ER stress, autophagy, and ICD markers in vitro. | | Cell Lines | Human CRC lines (e.g., HT29, HCT116, RKO). | | Treatment | this compound (e.g., 10-40 µM) for 24-48 hours. Control: DMSO vehicle. Positive control for ICD: Oxaliplatin. | | Key Readouts |

- ER Stress: Phospho-eIF2α, ATF4, CHOP.

- Autophagy: LC3-II conversion, SQSTM1/p62 degradation.

- Apoptosis: Cleaved caspase-3, caspase-8.

- Surface Calreticulin: Flow cytometry.

- ATP Secretion: Luminescence assay.

- HMGB1 Release: ELISA of cell culture supernatant. |

Protocol: Assessing Efficacy in a Cutaneous Leishmaniasis Model

This protocol is based on in vivo efficacy studies against Leishmania species [6].

| Parameter | Details | | :--- | :--- | | Objective | To evaluate the efficacy of this compound in a mouse model of cutaneous leishmaniasis. | | Parasites & Host | Female BALB/c mice, infected with stationary-phase Leishmania amazonensis promastigotes in the hind footpad. | | Drug Treatment | this compound dissolved in saline, administered intraperitoneally. Doses ranging from 11-25 mg/kg/day for 4 weeks. Control: Saline. Positive control: Amphotericin B. | | Key Efficacy Metrics |

The experimental workflow for evaluating this compound's activity in disease models is systematic and multi-faceted, as shown below.

Research Implications & Development Considerations

The data reveals several promising directions and critical considerations for professionals:

- Combination Therapy Potential: this compound is not typically a standalone cytotoxic agent. Its strength lies in combination regimens. In CRC, it potently enhances the effect of oxaliplatin [4]. In leukemia, its effect is amplified when combined with autophagy inhibitors [5]. This synergy can lower required doses, potentially mitigating toxicity.

- Broad Repurposing Landscape: The evidence for activity against intracellular pathogens like Leishmania species [6] and Mycobacterium tuberculosis [1] opens significant avenues for developing novel anti-infectives, particularly for neglected diseases.

- Toxicity as a Primary Hurdle: The major challenge remains its dose-dependent QTc prolongation and risk of serious cardiac arrhythmias [1]. Any repurposing effort must prioritize cardiac safety monitoring, explore lower doses in combinations, or investigate the development of novel analogs that retain efficacy with an improved safety profile.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Hydrochloride | CAS 130-61-0 | SCBT - Santa Cruz... This compound [scbt.com]

- 3. Influence of antipsychotic drugs on microglia-mediated ... [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing this compound for inducing immunogenic cell ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Autophagy Enhances the Antitumor Effect ... [mdpi.com]

- 6. In Vitro and In Vivo Antileishmanial Activity of this compound [link.springer.com]

Comprehensive Technical Analysis of Thioridazine Enantiomers: Biological Activity and Therapeutic Implications

Introduction to Thioridazine Chirality and Stereochemical Significance

This compound is a phenothiazine derivative that has been used clinically as an antipsychotic agent for decades, but its complex chiral properties have garnered significant research interest beyond its neurological applications. The molecular structure of this compound contains a single chiral center at the piperidine ring, resulting in two distinct enantiomeric forms: the dextrorotatory (+)-form and the levorotatory (-)-form. These enantiomers are typically administered clinically as a racemic mixture (approximately 50:50 ratio of both forms), but evidence suggests they exhibit differential biological activities, pharmacokinetic properties, and toxicity profiles. The stereochemistry of this compound is not merely a chemical curiosity but represents a critical factor influencing its receptor binding affinity, tissue distribution, and therapeutic efficacy across various biological contexts [1] [2].

The significance of this compound's chirality extends to its metabolism, as the enantiomers are processed differently by cytochrome P450 enzymes, particularly CYP2D6, resulting in distinct metabolic profiles. The primary metabolites include mesoridazine and sulforidazine, which themselves possess biological activity and chiral centers. Understanding the stereoselective properties of this compound and its metabolites is essential for drug development, particularly as researchers explore drug repurposing opportunities for this compound in antimicrobial and anticancer applications [2]. This whitepaper provides a comprehensive technical analysis of the biological activities associated with this compound enantiomers, with specific emphasis on quantitative comparisons, molecular mechanisms, and experimental approaches for studying these chiral compounds.

Comparative Antibacterial Activity of this compound Enantiomers

In Vitro Antibacterial Efficacy

The antibacterial properties of this compound enantiomers have been extensively characterized against a broad spectrum of bacterial pathogens. Studies demonstrate that the levorotatory (–)-enantiomer exhibits superior efficacy compared to both the racemic mixture and the dextrorotatory (+)-form against many bacterial species, particularly Gram-negative organisms like Salmonella enterica serovar Typhimurium. The minimum inhibitory concentration (MIC) values vary substantially across bacterial strains, revealing important patterns about the structure-activity relationship of these chiral compounds [1].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Enantiomers Against Bacterial Pathogens

| Bacterial Strain | Racemic MIC (µg/mL) | (+)-form MIC (µg/mL) | (-)-form MIC (µg/mL) |

|---|---|---|---|

| S. aureus NCTC 6571 | 25 | 25 | 25 |

| S. aureus NCTC 8530 | 50 | 100 | 50 |

| S. dysenteriae 7 NCTC 519 | 50 | 100 | 50 |

| S. typhi NCTC 59 | 200 | 200 | 100 |

| L. monocytogenes NCTC 7973 | 200 | 200 | 100 |

| E. coli K12 Row | 200 | 200 | 100 |

| S. enterica Typhimurium NCTC 74 | 500 | 500 | 500 |

| K. pneumoniae ATCC 10031 | 2000 | 2000 | 2000 |

| P. aeruginosa ATCC 27853 | >2000 | >2000 | >2000 |

Analysis of the MIC data reveals several important patterns. First, the levorotatory (–)-enantiomer demonstrates equal or superior potency compared to the racemic mixture and dextrorotatory form across most bacterial strains tested. Against S. aureus NCTC 8530 and S. dysenteriae 7 NCTC 519, the (–)-enantiomer exhibits two-fold greater potency (MIC 50 µg/mL) compared to the (+)-form (MIC 100 µg/mL). Second, the differential activity is most pronounced against specific Gram-positive organisms and certain Gram-negative strains, while against other bacteria such as S. enterica Typhimurium NCTC 74, all three forms show equivalent activity (MIC 500 µg/mL) [1].

In Vivo Efficacy and Potential Mechanisms

The superior antibacterial activity of the levorotatory enantiomer extends to in vivo models. In murine infection studies utilizing Salmonella enterica serovar Typhimurium, the (–)-form demonstrated enhanced protective efficacy compared to other forms. The proposed mechanisms for the enantioselective antibacterial activity include:

- Inhibition of efflux pumps: this compound interferes with bacterial efflux systems, potentially reversing multidrug resistance in pathogens like Staphylococcus aureus and Clostridioides difficile [3].

- Disruption of membrane potential: The phenothiazine structure enables interaction with bacterial membranes, affecting proton motive force and energy metabolism.

- Modulation of virulence factors: this compound can reduce bacterial invasion of epithelial cells, potentially through interference with quorum sensing or expression of invasion proteins [1].

The stereoselectivity of these mechanisms may relate to differential interactions with bacterial protein targets or variations in accumulation within bacterial cells. The levorotatory enantiomer appears to achieve higher concentrations in certain tissue types, which may contribute to its enhanced efficacy in in vivo models [1]. Recent research has also identified that this compound can inhibit CD2068, an ABC transporter in C. difficile that contributes to antibiotic resistance. This inhibition occurs through binding to the ATP-binding site and suppressing ATP hydrolysis activity, potentially representing another mechanism exhibiting stereoselectivity [3].

Anticancer Activity and Signaling Pathways

Differential Effects on Cancer Signaling Pathways

This compound enantiomers have demonstrated significant potential as anticancer agents, particularly through their effects on critical signaling pathways involved in tumor proliferation and survival. While most studies have utilized the racemic mixture, the differential effects of individual enantiomers can be inferred from their distinct interactions with key molecular targets. The levorotatory (–)-enantiomer exhibits reduced neurotropism and potentially enhanced antitumor effects due to its unique receptor binding profile [1] [4].

Table 2: Molecular Targets of this compound Enantiomers in Cancer Pathways

| Target/Pathway | Biological Effect | Potential Therapeutic Implication |

|---|---|---|

| PI3K/Akt/mTOR | Inhibits phosphorylation of Akt, 4E-BP1, and p70S6K [5] | Suppresses tumor growth and survival signaling |

| Wnt/β-catenin | Reduces Fzd-1 and promotes β-catenin degradation [6] | Inhibits stemness and proliferation in glioma |

| AMPK activation | Upregulates AMPK activity and LC3-II conversion [4] [6] | Induces autophagic cell death |

| eIF2α/ATF4/CHOP | Activates ER stress pathway [7] | Promotes immunogenic cell death |

| YAP/TAZ | Inhibits YAP activity via RhoA repression [8] | Suppresses endothelial inflammation and atherogenesis |

The PI3K/Akt/mTOR pathway represents a crucial signaling cascade frequently dysregulated in cancer. This compound effectively suppresses this pathway by inhibiting phosphorylation of Akt, 4E-BP1, and p70S6K, key components in cell growth and survival signaling. This inhibition leads to reduced proliferation and enhanced apoptosis in various cancer cell lines, including cervical, endometrial, and glioblastoma models [5]. Similarly, this compound interferes with the Wnt/β-catenin pathway by reducing Frizzled-1 receptor expression and promoting β-catenin degradation, thereby attenuating its transcriptional activity. This mechanism is particularly relevant in cancers like glioblastoma, where Wnt signaling plays a key role in tumorigenesis and cancer stem cell maintenance [6].

Enantiomer-S Effects on Autophagy and Apoptosis

The induction of autophagic cell death represents a primary mechanism through which this compound exerts anticancer effects. Treatment with this compound activates AMPK while simultaneously inhibiting mTOR signaling, creating a favorable environment for autophagy induction. This is evidenced by increased LC3-I to LC3-II conversion and accumulation of autophagic vacuoles in treated cells [4] [6]. The levorotatory enantiomer may exhibit enhanced efficacy in inducing autophagy due to its superior cellular accumulation and potentially stronger effects on key regulatory pathways.

In addition to autophagy, this compound activates the unfolded protein response through the eIF2α/ATF4/CHOP axis, leading to endoplasmic reticulum stress and promotion of immunogenic cell death (ICD). During ICD, cancer cells release damage-associated molecular patterns (DAMPs) such as calreticulin, ATP, and HMGB1, which stimulate antitumor immune responses [7]. This mechanism is particularly valuable for overcoming resistance in colorectal cancer models, especially when combined with conventional chemotherapeutic agents like oxaliplatin. The stereochemistry of this compound likely influences the efficiency of ICD induction, though enantiomer-specific data in this context requires further investigation.

Figure 1: Signaling Pathways in this compound's Anticancer Mechanism

Neuropharmacological Profiles and CNS Effects

Differential Receptor Binding and Central Nervous System Effects

The neuropharmacological profiles of this compound enantiomers demonstrate significant differences that underlie their varied efficacy and safety profiles. The dextrorotatory (+)-enantiomer exhibits substantially higher affinity for dopamine D2 receptors,

which correlates with its more potent antipsychotic effects but also with a higher incidence of extrapyramidal side effects. In contrast, the levorotatory (–)-enantiomer shows reduced blocking activity on centrally located dopamine D2 receptors, potentially explaining its lower neurotropic activity [1] [2].

Beyond dopamine receptors, this compound enantiomers display differential binding to other neuroreceptors:

- Muscarinic cholinergic receptors: The levorotatory form shows particularly high affinity for M1 and M5 subtypes (Ki = 12.8 nM and 12.67 nM, respectively), contributing to its anticholinergic effects [2].

- Serotonergic receptors: Both enantiomers bind to 5-HT2A receptors (Ki = 27.67 nM for racemic), though potential enantiomeric differences may influence side effect profiles.

- Adrenergic receptors: High affinity for α1A and α1B receptors (Ki = 3.15 nM and 2.4 nM, respectively) contributes to orthostatic hypotension, a known side effect [2].

- Histamine H1 receptors: Binding (Ki = 16.5 nM) explains the sedative properties associated with this compound therapy [2].

Tissue Distribution and Cellular Accumulation

A critical factor influencing the biological activity of this compound enantiomers is their differential tissue distribution. The levorotatory (–)-enantiomer demonstrates enhanced accumulation in human tissue cells compared to the dextrorotatory form [1]. This property is particularly relevant for applications requiring high intracellular concentrations, such as treatment of intracellular pathogens like Mycobacterium tuberculosis, which resides within macrophages.

The superior tissue penetration of the (–)-enantiomer may contribute to its enhanced efficacy in both antimicrobial and anticancer applications. In macrophages, this compound achieves concentrations up to 100-fold higher than extracellular levels, enabling effective action against intracellular pathogens [1]. Similarly, in cancer models, this accumulation property may facilitate reaching therapeutic concentrations within tumor cells. The molecular mechanisms underlying this enantioselective accumulation may involve differences in passive diffusion, active transport processes, or binding to intracellular components.

Experimental Protocols for Studying Enantiomer Biological Activity

Enantiomer Separation and Characterization

The study of this compound enantiomers requires specialized methodologies for separation, characterization, and biological evaluation. The following protocol outlines the key steps for preparing and characterizing this compound enantiomers:

- Enantiomer separation: Separate this compound enantiomers from the racemic mixture according to the procedure of Bourquin et al. [1] using preparative chiral chromatography. Common stationary phases include polysaccharide-based chiral columns (e.g., Chiralpak AD-H, AS-H, or OD-H) under normal phase conditions with n-hexane/alcohol/diethylamine mobile phases.

- Characterization of enantiomeric purity: Determine enantiomeric purity using analytical chiral HPLC with the following typical parameters: C8 column (250×4.6 mm, 5 µm particle size), mobile phase of methanol:water containing 0.1% v/v phosphoric acid, flow rate of 1.0 mL/min, UV detection at 264 nm, and run time of 8 minutes [1].

- Spectrophotometric analysis: Prepare stock solutions (1 mg/mL) in methanol and dilute to 10 µg/mL for UV scanning from 200–600 nm using a double-beam UV spectrophotometer. Determine maximum absorbance (λmax) using appropriate software [1].

Assessment of Antimicrobial Activity

- Minimum Inhibitory Concentration (MIC) determination: Perform MIC assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines [1]. Prepare bacterial inocula by matching turbidity to 0.5 McFarland standard (approximately 2.4×10^5 CFU/mL). Spot 10^5 CFU on plates containing serial dilutions of this compound enantiomers (0, 50, 100, 200, 500, 1000, and 2000 µg/mL). Incubate at 37°C and read results after 24 and 72 hours.

- Time-kill kinetics: Inoculate culture media with approximately 6×10^6 CFU/mL of target bacteria in the presence of this compound enantiomers at MIC values. Measure viable cells kinetically by OD600 every 10 minutes for 6 hours under appropriate atmospheric conditions [3]. Calculate relative growth by dividing OD600 at each time point (Tn) by OD600 at initial time point (T0).

- Checkerboard synergy assays: Prepare serial dilutions of this compound enantiomers and conventional antibiotics in culture media. Combine the dilutions in checkerboard format and inoculate with target bacteria (approximately 1×10^5 CFU/well). Incubate for 48 hours and measure turbidity at OD600. Calculate the fractional inhibitory concentration index (FICI) to determine synergistic, additive, or antagonistic effects [3].

Evaluation of Anticancer Activity

- Cell viability assays: Determine anticancer activity using MTT or sulforhodamine B (SRB) assays. Plate cancer cells at appropriate densities (e.g., 3.4×10^3 cells/well for MTT, 4×10^3 cells/well for SRB) and treat with serial dilutions of this compound enantiomers for 24-72 hours. Measure viability using microculture plate readers at 540 nm (MTT) or 510 nm (SRB) [5] [4] [7]. Calculate IC50 values using non-linear regression analysis of dose-response curves.

- Clonogenic assays: Plate cancer cells at low density (e.g., 400 cells/well in 6-well plates) and treat with this compound enantiomers for 10-14 days, changing drug-containing media every three days. Fix cells with methanol/acetic acid, stain with crystal violet, and count colonies using image analysis software [4] [6].

- Apoptosis and autophagy assessment: Evaluate apoptotic cells using Annexin V/propidium iodide staining followed by flow cytometry. Assess autophagy by monitoring LC3-I to LC3-II conversion via western blotting and visualization of autophagic vacuoles using fluorescent microscopy [5] [4].

- Immunogenic cell death markers: Measure translocation of calreticulin to cell surface by flow cytometry, extracellular ATP release using luciferase-based assays, and HMGB1 release via ELISA [7].

Figure 2: Experimental Workflow for this compound Enantiomer Biological Activity Assessment

Therapeutic Implications and Development Considerations

The differential biological activities of this compound enantiomers present both opportunities and challenges for therapeutic development. The levorotatory (–)-enantiomer demonstrates particular promise for repurposing in antimicrobial and oncology applications due to its superior efficacy and potentially improved safety profile compared to the racemic mixture. However, several factors must be considered in the development pathway:

- Toxicity profile: While the (–)-enantiomer shows reduced neurotropic effects, comprehensive safety evaluation is necessary, particularly regarding cardiotoxicity risks. This compound is known to prolong the QTc interval in a dose-dependent manner through inhibition of the hERG potassium channel (Ki = 191 nM for racemic) [2]. Enantiomer-specific effects on cardiac electrophysiology require thorough investigation.

- Pharmacokinetic optimization: The differential metabolism of this compound enantiomers by CYP2D6 necessitates careful consideration of metabolic stability and potential drug interactions. Development of the (–)-enantiomer may require formulation approaches to enhance bioavailability or controlled release systems for maintaining therapeutic concentrations.

- Intellectual property strategy: Development of single-enantiomer therapeutics presents opportunities for patent protection even as the racemic mixture faces generic competition. This strategy can provide commercial viability for repurposing approaches.

Recent advances in this compound derivative design have yielded compounds with improved therapeutic indices. For instance, the novel derivative 1-methyl-2-(2-(2-(methylthio)-10H-phenothiazin-10-yl)ethyl)-1-pentylpiperidin-1-ium bromide (designated T5) demonstrates reduced blood-brain barrier permeability while maintaining antimicrobial activity. This compound showed a 32-fold improvement in MIC against Staphylococcus aureus compared to this compound HCl (1 µg/mL versus 32 µg/mL) [9]. Such approaches may overcome limitations associated with the parent compound while leveraging its valuable biological activities.

Conclusion and Future Perspectives

The comprehensive analysis of this compound enantiomers reveals significant differences in their biological activities across multiple therapeutic domains. The levorotatory (–)-enantiomer consistently demonstrates advantages over both the racemic mixture and dextrorotatory form in terms of antibacterial efficacy, cellular accumulation, and potentially reduced neurological side effects. These properties position it as a promising candidate for drug repurposing in antimicrobial and oncology applications, particularly for intracellular pathogens and cancer stem cell populations.

References

- 1. A comparative Analysis of In Vitro and In Vivo Efficacies of the... [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Repurposing this compound as a potential CD2068 inhibitor to ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound, an antipsychotic drug, as an ... [nature.com]

- 5. This compound induces apoptosis by targeting the PI3K/Akt ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Enhances P62-Mediated Autophagy and ... [mdpi.com]

- 7. Repurposing this compound for inducing immunogenic cell death ... [biosignaling.biomedcentral.com]

- 8. This compound protects against disturbed flow-induced ... [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) A Novel Derivative of this compound Shows Low Toxicity and... [academia.edu]

thioridazine IKKβ inhibition NF-kappaB anti-inflammatory mechanism

Detailed Anti-inflammatory Mechanism of Thioridazine

The anti-inflammatory effect of this compound is primarily mediated through its action on the canonical NF-κB pathway, a critical regulator of immune and inflammatory responses [1].

- Pathway Activation: In a resting state, NF-κB (typically a p50-p65 heterodimer) is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli (e.g., LPS, TNF-α) activate a signaling cascade that leads to the phosphorylation of IκBα by the IκB kinase (IKK) complex, specifically by its IKKβ subunit [2] [1].

- TDZ Intervention: this compound acts as a specific inhibitor of IKKβ [2]. By binding to IKKβ, it prevents the phosphorylation of IκBα.

- Downstream Consequences: Since IκBα is not phosphorylated, it is not ubiquitinated and targeted for proteasomal degradation. This results in IκBα remaining bound to NF-κB, thereby preventing the translocation of the p50-p65 complex into the nucleus [2]. Consequently, the transcription of pro-inflammatory genes (such as TNF-α, IL-1β, and IL-6) is suppressed, leading to a reduction in inflammation [3] [2].

The following diagram illustrates this core mechanism and the point of intervention by this compound.

The molecular mechanism of this compound's anti-inflammatory action.

Key Experimental Evidence & Protocols

The proposed mechanism is supported by a series of standard molecular and cellular biology experiments. The table below outlines the key methodologies used to validate this compound's action.

| Experimental Method | Purpose & Protocol Summary | Key Outcome Supporting TDZ Mechanism |

|---|---|---|

| Molecular Docking & Virtual Screening [2] | To identify FDA-approved drugs with high potential to bind and inhibit IKKβ. The crystal structure of IKKβ (PDB: 3RZF) was used for in silico screening of a database of over 1500 drugs. | This compound was identified as a top-ranking compound, showing strong predicted binding energy to the IKKβ active site, comparable to known high-potency inhibitors [2]. |

| Western Blotting [2] | To detect changes in specific protein levels and post-translational modifications. Cell lysates from macrophages (e.g., RAW 264.7) treated with TDZ and an inflammatory stimulus (e.g., LPS) were analyzed using antibodies against IκBα, p-IκBα, and p65. | TDZ treatment prevented the LPS-induced degradation of IκBα. It also reduced the levels of phosphorylated IκBα, confirming its role in inhibiting IKKβ activity [2]. |

| Immunofluorescence/Confocal Microscopy [2] | To visualize the subcellular localization of NF-κB. Cells were stained with an antibody against the p65 subunit after TDZ and LPS treatment. | In control cells, LPS caused p65 to move into the nucleus. In TDZ-treated cells, p65 remained predominantly in the cytoplasm, demonstrating the blockade of NF-κB nuclear translocation [3] [2]. |

| qRT-PCR [3] | To quantify the mRNA levels of pro-inflammatory cytokines. RNA was extracted from treated cells and converted to cDNA, which was then amplified using gene-specific primers for cytokines like TNF-α and IL-6. | TDZ treatment significantly suppressed the LPS-induced upregulation of TNF-α and IL-6 mRNA, confirming the functional inhibition of NF-κB-mediated transcription [3]. |

| Patch-Clamp Electrophysiology [3] | To directly measure the inhibition of the hERG potassium channel current by TDZ and its derivatives. | This experiment confirmed the strong hERG channel inhibition by the parent this compound, and critically, showed that the new derivative TDZ-D2 had a significantly reduced affinity for hERG [3]. |

| In Vivo Models (e.g., LPS-induced inflammation) [2] | To evaluate anti-inflammatory efficacy in a whole organism. Mice were pre-treated with TDZ before being injected with a lethal dose of LPS. Survival and inflammatory markers were monitored. | TDZ pre-treatment improved survival rates in mice and reduced lung inflammation, demonstrating its efficacy in a complex physiological system [2]. |

Research Significance and Future Directions

The research into this compound highlights two significant concepts in modern drug development:

- Drug Repurposing: This approach identifies new therapeutic uses for existing, approved drugs, significantly saving time and cost compared to developing a new drug from scratch [4]. This compound is a prime example of how an old antipsychotic can be re-investigated for a completely new indication like inflammatory disease.

- Rational Drug Design to Mitigate Toxicity: The development of TDZ-D2 demonstrates a successful application of structure-based drug design. By creating derivatives of this compound, researchers aimed to dissociate the desired IKKβ inhibition from the undesired hERG channel inhibition, thereby improving the drug's safety profile [3] [5]. This makes TDZ-D2 a promising lead compound for further development as a safer anti-inflammatory therapeutic.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to ... [mdpi.com]

- 2. Repurposing this compound (TDZ) as an anti-inflammatory ... [nature.com]

- 3. A this compound-derived molecule exhibits potential anti- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Drug repurposing in the treatment of chronic inflammatory ... [fjps.springeropen.com]

- 5. A this compound-derived molecule exhibits potential anti- ... [springermedizin.de]

thioridazine minimum inhibitory concentration MIC determination bacteria

Introduction to Thioridazine Repurposing

This compound is a phenothiazine antipsychotic drug that was previously used for schizophrenia [1] [2]. Its potential repurposing as an antibacterial agent offers a strategic approach to combating antibiotic-resistant bacteria [3] [4] [5]. Research indicates that this compound itself has antibacterial properties, and its photoproducts—formed after controlled laser irradiation—exhibit significantly enhanced activity against Gram-positive bacteria, including methicillin- and ciprofloxacin-resistant Staphylococcus aureus (MRSA) strains [3] [4].

Antibacterial Activity Data and MIC Values

The core quantitative data for unirradiated and irradiated this compound against various bacterial strains is summarized in the table below. The MIC values demonstrate that a 120-minute irradiation period consistently produces the most potent antibacterial effect [3] [4].

| Bacterial Strain | Unirradiated this compound MIC (mg/L) | Irradiated this compound MIC (mg/L) | Irradiation Time for Best Effect (min) |

|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | 32 | 8 | 120 |

| Staphylococcus aureus ATCC 25923_EtBr (Ciprofloxacin-resistant) | 32 | 2 | 120 |

| Staphylococcus aureus SM1 (Ciprofloxacin-resistant) | 32 | 8 | 120 |

| Staphylococcus epidermidis | 16 | 4 | 120 |

| Enterococcus faecalis | 32 | 8 | 120 |

| Bacillus subtilis | 16 | 1 | 120 |

It is crucial to note that irradiated this compound showed no enhanced antimicrobial effect against the tested Gram-negative bacteria (E. coli, Salmonella enterica, and Klebsiella aerogenes), with MIC values remaining high (100 mg/L to >256 mg/L) [3] [4].

Experimental Protocol for MIC Determination

This protocol outlines the specific methodology for determining the MIC of laser-irradiated this compound against Gram-positive bacteria, based on the cited research [3] [4].

Preparation of Irradiated this compound

- Materials: this compound hydrochloride, ultrapure water, 266 nm pulsed laser system, quartz cuvettes.

- Procedure:

- Prepare a 2 mg/mL solution of this compound in ultrapure water.

- Place the solution in a quartz cuvette and irradiate it using the 266 nm pulsed laser for 120 minutes. This duration has been identified as optimal for generating the most active photoproducts.

- Characterize the resulting solution using UV-Vis and FTIR spectroscopy to confirm the formation of photoproducts like mesoridazine and sulforidazine [3] [4].

Broth Microdilution for MIC Assay

- Materials: Cation-adjusted Mueller-Hinton broth, sterile 96-well microtiter plates, bacterial suspensions equivalent to 0.5 McFarland standard.

- Procedure:

- In a 96-well plate, perform twofold serial dilutions of the irradiated this compound solution in Mueller-Hinton broth, typically covering a range from 256 mg/L to 0.5 mg/L.

- Inoculate each well with the standardized bacterial suspension (final inoculum of ~5 x 10^5 CFU/mL).

- Include controls: growth control (bacteria without drug), sterility control (broth only), and a positive control (e.g., ciprofloxacin).

- Incubate the plate at 37°C for 18-24 hours.

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria [3].

The following diagram illustrates the complete experimental workflow:

Mechanism of Action Analysis

The antibacterial activity of this compound and its photoproducts involves multiple mechanisms. The proposed mechanisms of action for this compound photoproducts are visualized below:

- Primary Mechanism - Target Inhibition: Molecular docking studies indicate that sulforidazine, a key photoproduct, inhibits Penicillin-Binding Proteins PBP3 in S. aureus and PBP2a (critical for methicillin resistance) in MRSA. This inhibition disrupts cell wall biosynthesis, leading to bacterial death [3] [4].

- Secondary Mechanism - Membrane Disruption: this compound is known to intercalate into the bacterial cell membrane, causing ultrastructural changes and interfering with cell wall biosynthesis pathways. This disruption increases membrane permeability, which can facilitate the uptake of other antibiotics [3] [5].

- Note on Efflux Pump Inhibition: While unirradiated this compound has been reported to inhibit bacterial efflux pumps in other studies [5], the photoproducts generated from laser irradiation did not demonstrate significant efflux pump inhibitory activity against S. aureus strains [3] [4]. The enhanced antimicrobial activity is therefore attributed to the direct mechanisms above.

Key Research Considerations

- Gram-Positive Specificity: The approach is highly specific for Gram-positive bacteria. The thick peptidoglycan layer in these organisms may be more susceptible to the membrane-disrupting action of the photoproducts [3] [4].

- Photoproducts as Active Agents: The enhanced efficacy is not due to this compound itself but to its photodegradation products, such as mesoridazine and sulforidazine. Characterization via spectroscopic methods is essential for quality control [3] [4].

- Safety and Toxicity: this compound was withdrawn from general use as an antipsychotic due to its association with serious cardiac arrhythmias (Torsades de pointes) [2]. Any repurposing effort must carefully evaluate the risk-benefit profile and potentially develop targeted delivery systems to minimize systemic exposure and toxicity [5].

I hope these detailed Application Notes and Protocols provide a solid foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.

References

- 1. Identification of this compound, an antipsychotic drug, as ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Anti-staphylococcal activity and mode of action ... [nature.com]

- 4. Anti-staphylococcal activity and mode of action ... [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing Non-Antibiotic Drugs as Novel Antibacterial ... [mdpi.com]

thioridazine efflux pump inhibition Mycobacterium tuberculosis protocol

Scientific Rationale and Mechanism of Action

Thioridazine (TZ), a phenothiazine derivative, is not a conventional antibiotic. Its anti-TB activity stems from its ability to disrupt bacterial efflux and key cellular processes.

- Efflux Pump Inhibition: TZ inhibits bacterial efflux pumps, membrane proteins that expel antibiotics, reducing intracellular drug concentration. In M. tuberculosis, TZ targets pumps like EfpA [1] [2]. By inhibiting these pumps, TZ increases the intracellular concentration of co-administered antibiotics, restoring efficacy against drug-resistant strains [3] [4].

- Multi-Mechanistic Action: Beyond efflux inhibition, TZ has multiple effects on M. tuberculosis.

- Disruption of Proton Motive Force: TZ may interfere with the proton gradient across bacterial membranes, which is essential for energy production and efflux pump function [3].

- Enhanced Intracellular Killing: TZ can alter the environment within human macrophages, enhancing their ability to kill internalized M. tuberculosis bacteria [3] [1].

The following diagram summarizes the primary and secondary mechanisms by which this compound is thought to act against M. tuberculosis.

Key Experimental Evidence and Data

The table below summarizes findings from pivotal studies investigating this compound's activity against M. tuberculosis.

| Study Model | Key Findings | Combination Antibiotics | Reference |

|---|---|---|---|

| In vitro (Mtb H37Rv) | This compound analogues showed higher efflux inhibitory capacity & less cytotoxicity than TZ. Synergistic effect with anti-TB drugs. | First-line anti-TB drugs | [5] |

| Ex vivo (Human Macrophages) | TZ enhanced killing of intracellular MDR and XDR M. tuberculosis strains by macrophages. | Not specified | [3] [1] |

| In vivo (Mouse Model) | TZ monotherapy showed activity; combination with antibiotics cured mice infected with MDR-TB. | Isoniazid, Rifampicin | [1] |

| Clinical (XDR-TB Patients) | Successful therapy of 18 XDR-TB patients when TZ was combined with antibiotics to which the infecting strain was resistant. | Individualized regimens | [1] |

Detailed Experimental Protocols

Protocol 1: In Vitro Checkerboard Assay for Synergy

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics and this compound, both alone and in combination, to identify a synergistic effect [5] [6].

- Principle: The checkerboard method systematically tests a range of concentrations of two drugs to find combinations that lower the MIC of each other.

- Materials:

- M. tuberculosis culture (e.g., H37Rv or a clinical MDR/XDR strain).

- This compound hydrochloride (Sigma-Aldridge).

- Anti-tuberculosis antibiotics (e.g., Isoniazid, Rifampicin).

- Middlebrook 7H9 broth or 7H10 agar.

- 96-well microtiter plates.

- Procedure:

- Drug Preparation: Prepare two-fold serial dilutions of the antibiotic in one dimension of the 96-well plate and two-fold serial dilutions of TZ in the other.

- Inoculation: Add a standardized bacterial inoculum (~10⁵ CFU/mL) to each well.

- Incubation: Seal the plates and incubate at 37°C for 7-14 days.

- MIC Determination: The MIC is the lowest concentration of the drug that prevents visible growth.

- Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC ≤0.5), additivity (0.5< FIC ≤1), indifference (1< FIC ≤4), or antagonism (FIC >4).

Protocol 2: Ex Vivo Macrophage Infection Model

This protocol assesses TZ's ability to enhance the killing of intracellular M. tuberculosis by human macrophages [3] [1].

- Principle: TZ reverses the "non-killing" state of macrophages, enabling them to eliminate internalized bacteria.

- Materials:

- Human monocyte-derived macrophages (e.g., THP-1 cell line differentiated with PMA).

- Pathogenic M. tuberculosis strain.

- Cell culture media (RPMI-1640 with 10% FBS).

- This compound and antibiotics.

- Procedure:

- Macrophage Infection: Infect macrophages with M. tuberculosis at a suitable Multiplicity of Infection (MOI).

- Drug Treatment: After phagocytosis, treat infected macrophages with TZ, antibiotics, or a combination. A typical TZ concentration range is 1-10 µg/mL [1].

- Incubation: Incubate for 72-96 hours.

- Assessment of Viability: Lyse macrophages and plate lysates on 7H11 agar to enumerate bacterial CFUs. Compare CFU counts between treatment groups to determine the enhancement of killing.

Critical Considerations for Experimental Design

- Cytotoxicity: TZ is cytotoxic to mammalian cells. Always include cytotoxicity controls (e.g., MTT assay on host cells) to ensure that antibacterial effects are not due to host cell death [5] [7].

- Strain Selection: Include a panel of M. tuberculosis strains with well-characterized drug resistance profiles (e.g., MDR, XDR) to confirm the broad-spectrum efficacy of TZ as an EPI [3].

- Analogue Development: Due to TZ's neurological side effects, research is focused on synthesizing and testing novel TZ analogues with improved safety profiles and potent efflux inhibition [5]. Consider including these in your research.

Conclusion and Future Perspectives

This compound represents a promising "weaponization of repurposing" strategy against drug-resistant tuberculosis. Its primary value lies in its role as an efflux pump inhibitor and antibiotic adjuvant, capable of reversing resistance and improving treatment outcomes. Future work should focus on:

- Developing safer, more potent TZ-derived analogues [5].

- Conducting further clinical trials to establish standardized combination regimens.

- Utilizing recent structural insights into efflux pumps like EfpA to design next-generation inhibitors [2].

References

- 1. Mechanisms by which this compound in Combination with ... [iv.iiarjournals.org]

- 2. Structures of the Mycobacterium tuberculosis EfpA... efflux pump [nature.com]

- 3. This compound: A Non-Antibiotic Drug Highly Effective, in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Efflux pumps in Mycobacterium tuberculosis and their ... [pubmed.ncbi.nlm.nih.gov]

- 5. Rational Design and Synthesis of this compound Analogues as... [pubmed.ncbi.nlm.nih.gov]

- 6. Repurposed Drugs and Efflux Pump Inhibitors Against Gram ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Autophagy Enhances the Antitumor Effect ... [mdpi.com]

Comprehensive Application Notes and Protocols: Thioridazine Combination Therapy for MDR-TB/XDR-TB

Introduction and Background

The global emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) represents one of the most significant challenges in infectious disease management. MDR-TB is defined by resistance to both isoniazid and rifampicin, the two most potent first-line anti-TB drugs, while XDR-TB exhibits additional resistance to fluoroquinolones and at least one second-line injectable agent (amikacin, kanamycin, or capreomycin) [1]. The treatment of drug-resistant TB requires prolonged therapy (often 9-18 months) with toxic second-line drugs that yield suboptimal success rates. According to recent reports, approximately 500,000 new cases of rifampicin-resistant or multidrug-resistant TB occur annually worldwide [2].

The repurposing of existing drugs represents a promising strategy to accelerate the development of novel regimens for drug-resistant TB. Thioridazine (TZ), a phenothiazine antipsychotic medication with a well-established safety profile spanning over 60 years of clinical use, has demonstrated potent activity against Mycobacterium tuberculosis regardless of drug resistance patterns [3] [4]. Early observations of phenothiazines' antimicrobial properties date back to the 1950s, but these were largely overlooked during the "golden era" of antibiotic development [5]. The resurgence of interest in this compound as an anti-TB agent emerged during the TB crisis in New York City in the 1990s, when MDR-TB rates escalated dramatically, creating an urgent need for alternative therapeutic approaches [3].

Mechanisms of Action

This compound exhibits a multi-mechanistic approach against Mycobacterium tuberculosis that distinguishes it from conventional antibiotics. This multi-target mechanism significantly reduces the likelihood of resistance development and makes it particularly effective against drug-resistant strains.

Efflux Pump Inhibition

This compound effectively reverses antibiotic resistance by inhibiting bacterial efflux pumps. Research has demonstrated that TZ can completely reverse high-level isoniazid resistance in clinical isolates of M. tuberculosis by interfering with over-expressed efflux pump genes including mmpL7, p55, efpA, mmr, Rv1258c, and Rv2459 [4]. This mechanism restores susceptibility to first-line anti-TB drugs when used in combination therapy, effectively converting resistant strains into susceptible ones [4].

Respiratory Chain Inhibition

A primary molecular target of this compound is the type-II NADH-menaquinone oxidoreductase (NDH-2), a key component of the mycobacterial electron transport chain [4]. This compound inhibits this enzyme, disrupting ATP oxidative phosphorylation and thereby depleting cellular energy reserves. This mechanism is particularly valuable because it remains effective against non-replicating, persistent bacilli, suggesting potential activity against latent TB infection [4] [6]. The targeting of bacterial respiration represents a novel approach that complements the activity of conventional bactericidal agents.

Transcriptional Modulation and Membrane Disruption

This compound exposure significantly alters the expression of genes encoding essential cell envelope proteins and those involved in fatty acid metabolism, aerobic respiration, and stress response [4]. Additionally, the drug disrupts the proton motive force across bacterial membranes, further compromising cellular integrity and function. These pleiotropic effects on multiple essential pathways contribute to this compound's efficacy and reduce the probability of resistance emergence.

Immunomodulatory Effects